molecular formula C12H16INO B7937012 2-(Cyclopentylmethoxy)-5-iodoaniline

2-(Cyclopentylmethoxy)-5-iodoaniline

Cat. No.: B7937012
M. Wt: 317.17 g/mol
InChI Key: LLFKILYPCRKNJY-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-5-iodoaniline is an organic compound with the molecular formula C12H16INO It is characterized by the presence of a cyclopentylmethoxy group attached to an aniline ring, which is further substituted with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-5-iodoaniline typically involves the following steps:

    Formation of Cyclopentylmethanol: Cyclopentylmethanol can be synthesized from cyclopentyl bromide through a nucleophilic substitution reaction using sodium methoxide.

    Methoxylation: The cyclopentylmethanol is then reacted with aniline in the presence of a base to form 2-(Cyclopentylmethoxy)aniline.

    Iodination: The final step involves the iodination of 2-(Cyclopentylmethoxy)aniline using iodine and an oxidizing agent such as sodium iodate to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-5-iodoaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Deiodinated products or reduced aniline derivatives.

    Substitution: Products with different substituents replacing the iodine atom.

Scientific Research Applications

2-(Cyclopentylmethoxy)-5-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-5-iodoaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the cyclopentylmethoxy group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylmethoxy)aniline: Lacks the iodine atom, which can affect its reactivity and biological activity.

    5-Iodo-2-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.

    2-(Cyclopentylmethoxy)-4-iodoaniline: Iodine atom at a different position, which can influence its chemical and biological properties.

Uniqueness

2-(Cyclopentylmethoxy)-5-iodoaniline is unique due to the combination of the cyclopentylmethoxy group and the iodine atom at the 5-position. This specific arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(cyclopentylmethoxy)-5-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFKILYPCRKNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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